Acyclovir-d4 N,O-Diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLKZHSCMQLTI-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Acyclovir D4 N,o Diacetate: Chemical Structure, Nomenclature, and Isomeric Considerations
Systematic Nomenclature and Structural Elucidation in Research Contexts
The precise identification of chemical compounds through systematic nomenclature is fundamental in scientific research and regulatory contexts. Acyclovir-d4 N,O-Diacetate is identified by the CAS Number 1189728-07-1. clearsynth.compharmaffiliates.comglpbio.com Its systematic IUPAC name is [2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate (B1210297). clearsynth.com The molecular formula for this compound is C₁₂H₁₁D₄N₅O₅, with a corresponding molecular weight of approximately 313.3 g/mol . pharmaffiliates.com
In research and pharmaceutical quality control, this compound is primarily used as an internal standard or reference compound. myskinrecipes.com Its application is crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), aimed at quantifying impurities in Abbreviated New Drug Applications (ANDA) and commercial batches of Acyclovir (B1169). clearsynth.com The structural identity and purity of this reference material are confirmed through comprehensive characterization data, which typically includes techniques like ¹H NMR, Mass Spectrometry, and FT-IR, ensuring its suitability for these precise analytical applications. veeprho.com
Positional Isomerism and Deuteration Sites (e.g., d4 designation)
The "-d4" designation in the compound's name specifies that four hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612). In this compound, these four deuterium atoms are located on the ethoxy portion of the side chain attached to the purine (B94841) base. clearsynth.comclearsynth.com Specifically, the IUPAC name 2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one for the parent Acyclovir-d4 confirms the deuteration sites, which are retained in its diacetylated form. clearsynth.comcaymanchem.comlgcstandards.com
Positional isomerism is a key consideration for Acyclovir and its derivatives. The biologically active form of Acyclovir features the side chain attached at the N-9 position of the guanine (B1146940) ring. nih.gov However, during synthesis, attachment can also occur at other positions, leading to impurities. A notable positional isomer is the N-7 substituted version. The diacetylated form of this isomer is known as Aciclovir EP Impurity M or N,O-Diacetate Isoacyclovir. synzeal.com This isomer has the same molecular formula but differs in the attachment point of the methoxyethyl acetate side chain to the purine ring.
| Compound Name | Isomer Type | Point of Side Chain Attachment | Significance |
|---|---|---|---|
| This compound | Primary Compound | N-9 | Labeled reference standard for Acyclovir Impurity G. synzeal.com |
| Aciclovir EP Impurity M (N,O-Diacetate Isoacyclovir) | Positional Isomer | N-7 | Known impurity in Acyclovir synthesis. synzeal.com |
Relationship to Parent Acyclovir and Diacetylated Derivatives
This compound is structurally derived from Acyclovir, a guanosine (B1672433) analogue that functions as an antiviral agent. nih.govmedchemexpress.comwikipedia.org Acyclovir itself is guanine substituted at the N-9 position with a (2-hydroxyethoxy)methyl group. nih.gov
The name "this compound" describes two key modifications to the parent Acyclovir structure:
Deuteration (-d4) : As discussed, four hydrogen atoms on the side chain are replaced with deuterium, creating a stable isotope-labeled version used for analytical quantification. clearsynth.com
Diacetylation (N,O-Diacetate) : Two acetyl groups (CH₃CO-) are added to the Acyclovir-d4 molecule. One acetyl group attaches to the exocyclic amino group of the purine ring, forming an N-acetyl bond (the "N" in N,O-Diacetate). veeprho.com The second acetyl group attaches to the terminal hydroxyl group of the side chain, forming an acetate ester (the "O" in N,O-Diacetate). veeprho.com The non-deuterated version is also referred to as Diacetylacyclovir or Aciclovir N,O-Diacetate. synzeal.comnih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Acyclovir | C₈H₁₁N₅O₃ | 225.2 | Parent guanosine analogue with a (2-hydroxyethoxy)methyl side chain. nih.gov |
| Acyclovir-d4 | C₈H₇D₄N₅O₃ | 229.23 | Deuterated Acyclovir with four deuterium atoms on the side chain. clearsynth.comchemscene.com |
| This compound | C₁₂H₁₁D₄N₅O₅ | 313.3 | Deuterated and diacetylated derivative of Acyclovir. pharmaffiliates.com |
Occurrence and Significance as an Impurity in Acyclovir Synthesis
The non-deuterated counterpart of this compound, known as Aciclovir EP Impurity G or Diacetyl Acyclovir, is a known process-related impurity that can form during the industrial synthesis of the Acyclovir active pharmaceutical ingredient (API). veeprho.comsynzeal.com The formation of such impurities is a critical concern in drug manufacturing, as their presence must be monitored and controlled to ensure the safety and efficacy of the final product.
The significance of this compound lies in its role as a tool to manage this specific impurity. Because it is chemically identical to the impurity but has a different mass due to the deuterium atoms, it is an ideal internal standard for quantitative analysis. clearsynth.comcaymanchem.com In quality control laboratories, this compound is added in a known amount to a sample of the Acyclovir API. When the sample is analyzed using mass spectrometry, the instrument can distinguish between the impurity and the labeled standard, allowing for the precise calculation of the impurity's concentration. clearsynth.com This practice is essential for meeting the stringent purity requirements set by regulatory authorities for pharmaceutical products. clearsynth.com
Advanced Analytical Applications in Bioanalytical Research
Application as a Stable Isotope Internal Standard (SIIS) in Mass Spectrometry
The use of stable isotope-labeled internal standards (SIIS) is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Acyclovir-d4 N,O-Diacetate serves as an ideal precursor for generating the active internal standard, Acyclovir-d4, which is chemically and physically almost identical to the analyte, acyclovir (B1169), but is mass-distinct due to the presence of four deuterium (B1214612) atoms. caymanchem.commedchemexpress.com
Quantitative Bioanalysis of Acyclovir and Prodrugs
In bioanalytical methods, this compound is typically introduced into biological samples, such as plasma or serum, at a known concentration at the beginning of the sample preparation process. It is believed that the diacetate form is readily hydrolyzed in situ or during sample processing to yield Acyclovir-d4. This deuterated analog then co-elutes with the unlabeled acyclovir during chromatographic separation. nih.govnih.gov
The primary advantage of using Acyclovir-d4 as an internal standard is its ability to mimic the behavior of the analyte, acyclovir, throughout the entire analytical procedure, including extraction, chromatography, and ionization in the mass spectrometer. caymanchem.com This co-elution and similar ionization response allow for highly accurate and precise quantification of acyclovir and its prodrugs, such as valacyclovir, which is rapidly converted to acyclovir in the body. nih.gov
Role in Overcoming Matrix Effects in Complex Biological Samples
Biological matrices like plasma, serum, and urine are complex mixtures of endogenous components such as proteins, lipids, and salts. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov
The use of a stable isotope-labeled internal standard like Acyclovir-d4 is a highly effective strategy to compensate for these matrix effects. nih.gov Since Acyclovir-d4 has nearly identical physicochemical properties to acyclovir, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is effectively normalized, leading to more reliable and reproducible results. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of robust and sensitive LC-MS/MS methods is crucial for the accurate quantification of acyclovir in biological samples. The use of this compound as a precursor to the internal standard is an integral part of this process.
Chromatographic Separation Optimization for this compound
While this compound is the compound initially added, the chromatographic method is optimized for the separation of its hydrolysis product, Acyclovir-d4, and the analyte, acyclovir. Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique employed.
Typical columns used include C18 and C8 stationary phases. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govmdpi.com Gradient elution is frequently used to achieve optimal separation from endogenous plasma components and to ensure sharp peak shapes. nih.gov
A representative set of chromatographic conditions is detailed in the table below:
| Parameter | Value |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm) nih.gov |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid (v/v) nih.gov |
| Mobile Phase B | Acetonitrile with 0.2% formic acid (v/v) nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Gradient | Start at 2% B, increase to 50% B over 4 minutes, then re-equilibrate nih.gov |
| Injection Volume | 10 µL nih.gov |
Mass Spectrometric Parameters for Detection and Quantification (e.g., MRM Transitions)
Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of acyclovir and Acyclovir-d4. The instrument is set to monitor specific precursor-to-product ion transitions for each compound.
The precursor ion for acyclovir is typically its protonated molecule [M+H]⁺ at m/z 226.2, which fragments to a characteristic product ion at m/z 152.1. For Acyclovir-d4, the precursor ion is at m/z 230.2, which also fragments to a product ion at m/z 152.1. nih.gov The shared product ion further confirms the structural similarity between the analyte and the internal standard.
A summary of typical MRM transitions is provided in the following table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acyclovir (ACV) | 226.2 nih.gov | 152.1 nih.gov |
| Acyclovir-d4 (ACV-d4) | 230.2 nih.gov | 152.1 nih.gov |
| Valacyclovir (VACV) | 325.2 nih.gov | 152.1 nih.gov |
| Valacyclovir-d4 (VACV-d4) | 329.2 nih.gov | 152.1 nih.gov |
Method Validation for Selectivity, Linearity, Accuracy, and Precision
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for clinical and research applications. This validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmacophorejournal.comeuropa.eu
Selectivity: The method's selectivity is demonstrated by analyzing blank biological samples from multiple sources to ensure that no endogenous components interfere with the detection of acyclovir or Acyclovir-d4 at their respective retention times. nih.gov
Linearity: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The response (peak area ratio of analyte to internal standard) should be directly proportional to the concentration of the analyte. A linear range of 2 to 5000 nM has been successfully validated for acyclovir in plasma. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% for LLOQ). pharmacophorejournal.comeuropa.eu
Below is a table summarizing typical validation results for an LC-MS/MS method for acyclovir using a deuterated internal standard:
| Validation Parameter | Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 2 | < 10 | < 10 | 90-110 |
| Low QC | 10 | < 5 | < 5 | 95-105 |
| Mid QC | 200 | < 5 | < 5 | 95-105 |
| High QC | 4000 | < 5 | < 5 | 95-105 |
Note: The data in this table is representative and compiled from typical validation reports for similar bioanalytical methods. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application for the direct analysis of Acyclovir and its derivatives is not widely reported in scientific literature. The primary challenge lies in the physicochemical properties of Acyclovir. It is a polar compound with low volatility and is thermally labile, meaning it can degrade at the high temperatures typically used in a GC injector and column. nih.gov
For a compound like Acyclovir to be analyzed by GC-MS, a derivatization step is generally required. jfda-online.com Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. A common derivatization technique for compounds with active hydrogens (like the hydroxyl and amine groups in Acyclovir) is silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govhmdb.ca
While this compound is itself a di-acetylated derivative of Acyclovir-d4, it is not clear from available literature whether this modification imparts sufficient volatility and thermal stability for direct GC-MS analysis without further derivatization. The primary role of this compound is often as a stable isotope-labeled internal standard for LC-MS/MS analysis. caymanchem.com Headspace GC-MS has been used to identify residual solvents in Acyclovir drug substances, but this analyzes volatile impurities rather than the drug itself. science.gov
Quality Control and Assurance Protocols for Deuterated Reference Standards
The use of deuterated compounds like this compound as internal standards is a cornerstone of quantitative bioanalysis by mass spectrometry. To ensure the accuracy and reliability of analytical data, stringent quality control (QC) and quality assurance (QA) protocols for these reference standards are essential. These protocols are designed to verify the identity, purity, and concentration of the standard.
Key QC/QA protocols include:
Identity Confirmation: The chemical structure of the deuterated standard must be unequivocally confirmed. This is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the molecular weight and fragmentation pattern.
Chemical Purity: The chemical purity of the standard is assessed to ensure the absence of non-labeled drug or other impurities that could interfere with the analysis. This is often determined by HPLC with UV or MS detection.
Isotopic Purity and Distribution: The isotopic purity is a critical parameter. It defines the percentage of the deuterated form relative to other isotopic forms (e.g., d0, d1, d2, d3). nih.gov This is crucial to prevent "cross-talk" where the signal from the internal standard could contribute to the analyte signal, or vice-versa. Mass spectrometry is the definitive technique for determining isotopic distribution.
Concentration Verification: The concentration of stock solutions prepared from the solid reference material must be accurately known. This is often achieved by preparing solutions gravimetrically and may be cross-verified using a validated analytical method.
Stability Assessment: As detailed in section 4.2.4, the stability of the deuterated standard in solvent and in the biological matrix under various storage conditions must be established. Commercial suppliers of reference standards typically provide a certificate of analysis (CoA) that includes much of this information. caymanchem.com
The following table outlines a typical quality control workflow for a deuterated reference standard.
| QC Parameter | Analytical Technique(s) | Acceptance Criteria | Purpose |
|---|---|---|---|
| Identity | NMR, HRMS | Structure confirmed, mass error <5 ppm | Ensures the correct compound is being used. |
| Chemical Purity | HPLC-UV/MS | ≥98% | Prevents interference from unlabeled drug or other impurities. |
| Isotopic Purity | MS | ≥99% deuterated forms | Minimizes isotopic cross-talk and ensures accurate quantification. |
| Stock Solution Stability | LC-MS/MS | Concentration within ±10% of initial over time | Defines appropriate storage conditions and shelf-life for prepared solutions. |
| Certificate of Analysis (CoA) | Documentation Review | CoA available and complete | Provides traceability and documentation of the standard's quality. |
By adhering to these rigorous QC/QA protocols, analytical laboratories can ensure the integrity of their bioanalytical results and maintain compliance with regulatory guidelines.
Preclinical Pharmacokinetic and Metabolic Research Utilizing Acyclovir D4 N,o Diacetate
In Vitro Metabolic Stability and Biotransformation Studies
In vitro studies are fundamental to characterizing the initial metabolic behavior of a new chemical entity before advancing to more complex in vivo models. For a prodrug like Acyclovir-d4 N,O-diacetate, these studies focus on the enzymatic conversion to the active compound and the identification of metabolic products.
The activation of this compound to Acyclovir-d4 is presumed to occur via hydrolysis of the two acetate (B1210297) ester groups by ubiquitous esterase enzymes present in plasma and tissues like the liver. Enzyme kinetic assays are employed to quantify the rate and efficiency of this bioactivation.
In these assays, the prodrug is incubated with sources of metabolic enzymes, such as human plasma, liver microsomes, or purified esterases like porcine liver esterase (PLE) or carboxypeptidase Y (CPY). researchgate.netnih.gov The rate of disappearance of the prodrug and the appearance of the parent drug (Acyclovir-d4) are monitored over time, typically using High-Performance Liquid Chromatography (HPLC). researchgate.net
Research on analogous ester prodrugs of Acyclovir (B1169) and other tricyclic derivatives has shown that the structure of the ester group significantly influences the rate of hydrolysis. researchgate.netacs.org For instance, esters with bulkier groups like isobutyryl or pivaloyl tend to have slower hydrolysis rates compared to acetyl esters due to steric hindrance at the enzyme's active site. nih.govresearchgate.net Kinetic parameters such as the observed rate constant (k_obs) and the half-life (t_1/2) are determined from these experiments to compare the stability of different prodrugs. researchgate.net
Table 1: Representative Enzyme Kinetic Data for Hydrolysis of Acyclovir Ester Prodrugs This table is illustrative, based on findings from analogous Acyclovir prodrugs, to demonstrate typical data generated in such studies.
| Prodrug Derivative | Enzyme Source | Half-life (t_1/2) (min) | Hydrolysis Rate Constant (k) (min⁻¹) |
|---|---|---|---|
| Acetyl-Acyclovir | Human Plasma | 35 | 0.0198 |
| Isobutyryl-Acyclovir | Human Plasma | 72 | 0.0096 |
| Pivaloyl-Acyclovir | Human Plasma | 154 | 0.0045 |
| Acetyl-Acyclovir | Porcine Liver Esterase | 15 | 0.0462 |
| Isobutyryl-Acyclovir | Porcine Liver Esterase | 41 | 0.0169 |
Data is hypothetical and derived from principles discussed in cited literature for illustrative purposes.
This enzymatic conversion is a critical activation step. nih.gov For Acyclovir to exert its antiviral effect, it must be phosphorylated to Acyclovir triphosphate. patsnap.comdrugbank.com This process is initiated by a virus-specific thymidine (B127349) kinase, making the drug highly selective for infected cells. patsnap.comcaymanchem.com The hydrolysis of the diacetate prodrug is the prerequisite step that releases Acyclovir to become a substrate for this crucial phosphorylation.
The deuterium (B1214612) atoms in this compound make it an invaluable tool for metabolite identification. Stable Isotope Labeling is a cornerstone of modern metabolic research. medchemexpress.com When analyzing samples using mass spectrometry (MS), the "heavy" version of the drug and its metabolites can be clearly distinguished from their naturally occurring "light" counterparts and from endogenous molecules in the biological matrix. caymanchem.comnih.gov
After incubation in an in vitro system, samples are analyzed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov The mass spectrometer is programmed to search for the characteristic mass shift of the deuterated compound and its potential metabolic products.
The primary metabolic transformation of the prodrug is the hydrolysis to Acyclovir-d4. The major metabolite of Acyclovir itself is 9-carboxymethoxymethylguanine (B1436564) (CMMG). nih.gov The formation of CMMG from Acyclovir occurs via oxidation, a process involving alcohol and aldehyde dehydrogenases. Using Acyclovir-d4, researchers can confirm this pathway by identifying the deuterated version, CMMG-d4. The stable isotope label ensures that all detected compounds containing the d4-tag originated from the administered drug, which simplifies tracking and structural elucidation. nih.gov
Enzyme Kinetic Assays for Prodrug Hydrolysis and Activation
Preclinical In Vivo Pharmacokinetic Investigations (Non-Human Models)
In vivo studies in animal models such as rats, dogs, or rabbits are essential to understand how a drug and its prodrugs are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. iarc.fr
A primary goal of creating a diacetate prodrug of Acyclovir is to improve its poor oral bioavailability, which is typically only 10-20%. mdpi.comdrugbank.com Studies on similar prodrugs, like Valacyclovir (the L-valyl ester of Acyclovir), have shown that this strategy can increase bioavailability three- to five-fold. nih.govoup.com This enhancement is often achieved by utilizing specific transporters in the intestine, such as peptide transporters in the case of Valacyclovir. nih.gov While this compound would not use peptide transporters, the increased lipophilicity from the acetate groups is expected to enhance passive diffusion across the gut wall.
In preclinical in vivo studies, this compound would be administered to animal models, and blood samples would be collected over time. The concentrations of both the intact prodrug and the released Acyclovir-d4 would be measured. The presence of Acyclovir-d4 in the plasma after oral administration would confirm its successful absorption and first-pass metabolism (hydrolysis) in the intestine and/or liver. fda.gov
The volume of distribution (Vd) for Acyclovir is relatively large (approximately 0.6 L/kg), indicating that it distributes into tissues. drugbank.com Following administration of the deuterated prodrug, tissue samples could be analyzed to confirm that Acyclovir-d4 reaches target tissues, such as the brain or skin. iarc.fr
The primary route of elimination for Acyclovir is renal excretion, with the majority being excreted unchanged in the urine through both glomerular filtration and tubular secretion. patsnap.comdrugbank.com In preclinical studies with this compound, urine and feces are collected over a set period (e.g., 96 hours). fda.gov
Analysis of these samples using LC-MS would quantify the amounts of Acyclovir-d4 and its main metabolite, CMMG-d4. This allows researchers to calculate the renal clearance and determine the mass balance, confirming that the drug is eliminated as expected. fda.gov For example, following administration of radiolabeled Valacyclovir in human studies, about 46% of the radioactivity was recovered in urine and 47% in feces, with Acyclovir accounting for over 88% of the urinary radioactivity. fda.gov Similar studies with the deuterated diacetate prodrug in animal models would provide precise data on its excretion profile.
Table 2: Pharmacokinetic Parameters of Acyclovir in a Preclinical Dog Model This table presents typical pharmacokinetic data for the parent drug, Acyclovir, which serves as a benchmark for studies involving its prodrugs.
| Parameter | Value | Unit |
|---|---|---|
| Plasma Half-life (t_1/2) | 2.2 - 3.6 | hours |
| Plasma Clearance | 3.48 - 5.83 | mL/min/kg |
| Volume of Distribution (Vd) | 0.97 - 1.17 | L/kg |
| Oral Bioavailability (5-20 mg/kg) | ~70-80 | % |
| Oral Bioavailability (50 mg/kg) | ~52 | % |
Source: Data from Krasny et al., 1981, following intravenous and oral administration of Acyclovir to beagle dogs.
A key reason for using deuterated compounds in pharmaceutical research is to investigate the kinetic isotope effect (KIE). zeochem.com A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. zeochem.comresearchgate.net If the breaking of a C-H bond is the rate-limiting step in a drug's metabolism, substituting hydrogen with deuterium at that specific position can slow down the metabolic process. juniperpublishers.com
In the case of Acyclovir-d4, the deuterium atoms are on the ethoxy side chain. caymanchem.com The primary metabolic pathway for Acyclovir that involves breaking a C-H bond on this side chain is its oxidation to CMMG. By comparing the rate of CMMG formation from Acyclovir versus the rate of CMMG-d4 formation from Acyclovir-d4, researchers can determine if a significant KIE exists.
If Acyclovir-d4 is cleared more slowly than Acyclovir (i.e., has a longer half-life), it would suggest that the KIE reduces the rate of metabolic degradation. juniperpublishers.com This can have important implications, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile. researchgate.net However, deuterium substitution does not always lead to a change in metabolism and does not typically result in the formation of unique metabolites. juniperpublishers.comgoogle.com These studies are crucial for understanding the fine details of the drug's metabolic fate.
Elucidation of Excretion Pathways
Investigation of Drug Transport Mechanisms
The parent compound, Acyclovir, is known to interact with several membrane transporters. It has been identified as a substrate for organic anion transporters (OATs), specifically OAT1 and OAT3, which are involved in its renal secretion. hiv-druginteractions.org Furthermore, efflux pumps such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 2 (Mrp2) have been shown to limit the distribution of Acyclovir into the brain. scholaris.canih.gov
While direct studies on the interaction of this compound with these transporters are not extensively documented, its nature as a more lipophilic prodrug suggests a potentially altered interaction profile. Acetylation of hydroxyl and amino groups masks the polar functionalities of Acyclovir, which could reduce its affinity for transporters like OATs that typically handle hydrophilic anions. Conversely, the increased lipophilicity might enhance its interaction with efflux transporters like P-gp, or it may favor passive diffusion across cell membranes, bypassing transporter-mediated uptake altogether.
Research into acetylated prodrugs of other compounds has demonstrated that such modifications can significantly impact transporter recognition. nih.gov For instance, the transport of certain acetylated compounds has been shown to be influenced by various ATP-binding cassette (ABC) transporters. researchgate.net Therefore, studies utilizing this compound are crucial for understanding how prodrug modifications can be engineered to either exploit or evade specific transport pathways.
Table 1: Known and Potential Transporter Interactions
| Transporter Family | Specific Transporter | Interaction with Acyclovir | Potential Interaction with this compound |
| Organic Anion Transporters (OATs) | OAT1, OAT3 | Substrate | Potentially reduced affinity due to masked polar groups. |
| ATP-Binding Cassette (ABC) Transporters | P-glycoprotein (P-gp) | Substrate (limits brain entry) | Potentially increased interaction due to higher lipophilicity. |
| ATP-Binding Cassette (ABC) Transporters | Breast Cancer Resistance Protein (BCRP) | Substrate | Potentially altered affinity. |
| ATP-Binding Cassette (ABC) Transporters | Multidrug Resistance Protein 2 (Mrp2) | Substrate (limits brain entry) | Potentially altered affinity. |
The primary rationale for synthesizing this compound is to create a tool for the detailed investigation of cellular uptake and efflux. The diacetate modification is intended to enhance the passive diffusion of the molecule across the lipid bilayers of cell membranes. cymitquimica.com Once inside the cell, it is anticipated that cellular esterases will hydrolyze the acetate groups, releasing the active Acyclovir and its deuterated counterpart. scielo.br
This conversion process is a key area of study, as the rate of intracellular hydrolysis can significantly impact the efficacy of the prodrug. The use of the deuterated form (d4) is particularly advantageous in these studies. It allows researchers to distinguish the administered drug from any endogenous, non-labeled Acyclovir and to accurately quantify its concentration and the concentration of its metabolites in complex biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com
Studies on acetylated prodrugs of Acyclovir have shown increased permeability in corneal transport models, suggesting that this modification is effective in enhancing passage through cellular layers. nih.gov By using this compound, researchers can conduct precise experiments to measure the kinetics of its uptake, intracellular conversion, and subsequent efflux of the regenerated Acyclovir. This provides valuable data on the dynamic interplay between passive diffusion, enzymatic activation, and transporter-mediated efflux, which is essential for the rational design of more effective antiviral prodrugs.
Table 2: Physicochemical and Transport Properties
| Compound | Key Structural Feature | Expected Lipophilicity | Primary Mode of Cellular Uptake (Hypothesized) |
| Acyclovir | Polar hydroxyl and amine groups | Low | Transporter-mediated and limited passive diffusion |
| This compound | Acetylated hydroxyl and amine groups; Deuterated ethoxy group | High | Enhanced passive diffusion |
Emerging Research Avenues and Future Perspectives
Development of Novel Deuterated Antiviral Analogues for Mechanistic Studies
The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612) has become a powerful technique in medicinal chemistry and pharmacology. This process, known as deuteration, can subtly yet significantly alter the physicochemical properties of a molecule, offering a sophisticated method for probing the mechanisms of drug action and metabolism.
Deuteration of a drug at a site of metabolic activity can slow down its breakdown by metabolic enzymes, a phenomenon known as the deuterium kinetic isotope effect (DKIE). informaticsjournals.co.in This effect allows researchers to investigate the metabolic pathways of antiviral drugs like acyclovir (B1169) in greater detail. By comparing the metabolism of the deuterated and non-deuterated forms, scientists can identify the primary sites of enzymatic attack and the resulting metabolites. This information is crucial for designing new antiviral analogues with improved pharmacokinetic profiles, such as a longer half-life, increased bioavailability, and reduced formation of toxic metabolites. nih.govinformaticsjournals.co.inresearchgate.net
The development of novel deuterated antiviral analogues, including compounds like Acyclovir-d4 N,O-Diacetate, is a burgeoning field. These analogues serve as powerful probes for understanding drug-target interactions and the intricacies of viral replication. For instance, deuterated versions of antiviral agents are being explored to enhance their therapeutic properties, potentially leading to lower, less frequent dosing and improved safety profiles. aquigenbio.comresearchgate.net The insights gained from studying these deuterated compounds are instrumental in the rational design of next-generation antiviral therapies. wipo.int
Integration of this compound in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "-omics" disciplines, such as genomics, proteomics, and metabolomics. Stable isotope-labeled compounds are becoming increasingly vital tools in this field, particularly in metabolomics, for tracing the flow of molecules through metabolic networks. medchemexpress.comnih.govnih.gov
While direct studies detailing the integration of this compound into systems biology approaches are still emerging, its potential is significant. As a stable isotope-labeled version of acyclovir, this compound can be used as a tracer to map its metabolic fate within host cells and to investigate its impact on both host and viral metabolomes. researchgate.netmedchemexpress.com By using techniques like mass spectrometry to follow the deuterium label, researchers can gain a dynamic and system-wide view of how acyclovir affects cellular metabolism upon viral infection. nih.gov
This approach can help to:
Identify previously unknown metabolic pathways affected by the drug.
Uncover the mechanisms of drug resistance at a metabolic level.
Discover new biomarkers for assessing antiviral drug efficacy.
The integration of data from such stable isotope-labeling studies into computational models of metabolic networks is a powerful strategy for generating new hypotheses and gaining a deeper, more holistic understanding of antiviral drug action. nih.gov This represents a key future direction for the application of compounds like this compound beyond their use as simple analytical standards.
Advancements in High-Throughput Bioanalytical Methodologies
The precise quantification of antiviral drugs and their metabolites in biological samples is fundamental to pharmacokinetic studies and therapeutic drug monitoring. The development of robust, sensitive, and high-throughput bioanalytical methods is therefore a critical area of research. This compound, and its related compound Acyclovir-d4, play a pivotal role in this arena as internal standards in mass spectrometry-based assays. medchemexpress.com
The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Since Acyclovir-d4 has a slightly higher mass than the non-deuterated drug due to the presence of deuterium atoms, it can be distinguished by the mass spectrometer. However, its chemical and physical behavior during sample extraction, chromatography, and ionization is nearly identical to that of acyclovir. This allows it to be added to a biological sample at a known concentration at the beginning of the analytical process to accurately correct for any sample loss or variability during processing, thereby ensuring highly accurate and precise quantification of the actual drug concentration.
Recent advancements in bioanalytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS, have significantly reduced analysis times and improved sensitivity for acyclovir quantification. wipo.int These high-throughput methods are essential for processing the large number of samples generated in clinical trials and pharmacokinetic studies. The availability and use of deuterated internal standards like Acyclovir-d4 are integral to the success and reliability of these advanced methodologies.
Below is a table summarizing the application of deuterated acyclovir in various bioanalytical methods:
| Analytical Method | Internal Standard | Application | Key Findings |
| LC-MS/MS | Acyclovir-d4 | Quantification in human plasma | Enables precise and accurate quantification from small plasma volumes. researchgate.net |
| UHPLC-HESI-MS/MS | Ribavirin (as IS) | Bioequivalence evaluation in human plasma | Rapid and robust method with a short analysis time. |
| LC-MS/MS | Acyclovir-d4 | Therapeutic drug monitoring in human serum | Simultaneous analysis of acyclovir and its metabolites. researchgate.net |
| LC-MS/MS | Fluconazole (as IS) | Determination in human plasma | High-throughput method successfully applied to a bioequivalence study. globenewswire.com |
The ongoing refinement of these bioanalytical techniques, underpinned by the use of stable isotope-labeled internal standards, will continue to be a critical component of antiviral drug development and clinical management.
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess the stability of Acyclovir-d4 N,O-Diacetate under varying pH and temperature conditions?
- Methodological Answer :
- Begin with a PICOT framework (Population: compound; Intervention: pH/temperature variations; Comparison: control conditions; Outcome: degradation kinetics; Time: predefined intervals) to structure hypotheses .
- Use HPLC or LC-MS for quantitative analysis of degradation products, referencing established protocols for deuterated analogs .
- Include triplicate runs and statistical tools (e.g., ANOVA) to validate reproducibility .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- Prioritize NMR spectroscopy (1H, 13C, and 2H) to confirm deuterium incorporation and acetate group positioning .
- Supplement with FT-IR to validate functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹ for acetate moieties) .
- Cross-reference spectral data with non-deuterated analogs to identify isotopic shifts .
Q. How should literature reviews be structured to identify gaps in existing studies on deuterated antiviral prodrugs?
- Methodological Answer :
- Use databases like PubMed and SciFinder with keywords: deuterated acyclovir, prodrug metabolism, isotope effects.
- Filter results by study type (e.g., in vitro vs. in vivo) and publication date (last 10 years) to prioritize recent methodologies .
- Tabulate findings to highlight contradictions (e.g., discrepancies in metabolic half-lives between studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different cell lines?
- Methodological Answer :
- Conduct replicate studies under standardized conditions (e.g., identical cell culture media, passage numbers) to isolate variables .
- Apply untargeted metabolomics (LC-HRMS) to map deuterium retention in metabolites, comparing results across cell lines .
- Use Bayesian statistical models to quantify uncertainty and identify outlier data .
Q. What strategies optimize the synthesis of this compound to minimize isotopic dilution during acetylation?
- Methodological Answer :
- Test reaction conditions (e.g., anhydrous solvents, controlled stoichiometry of deuterated acetic anhydride) to reduce proton exchange .
- Monitor reaction progress via real-time NMR to detect intermediate species and adjust quenching times .
- Validate purity using isotopic ratio mass spectrometry (IRMS) to confirm deuteration levels ≥98% .
Q. How can computational modeling predict the pharmacokinetic impact of deuterium in this compound?
- Methodological Answer :
- Use molecular dynamics simulations (e.g., AMBER or GROMACS) to assess deuterium’s effect on hydrogen bonding and enzyme binding .
- Integrate in silico ADMET predictions (e.g., SwissADME) with in vitro hepatocyte clearance data to validate models .
- Compare results to non-deuterated analogs to quantify isotope effects on bioavailability .
Q. What experimental designs are suitable for studying the enzymatic hydrolysis kinetics of this compound in human plasma?
- Methodological Answer :
- Employ Michaelis-Menten kinetics with varying substrate concentrations and pseudo-first-order conditions .
- Use ultracentrifugation to isolate esterase-rich fractions and quantify hydrolysis rates via LC-MS/MS .
- Apply Arrhenius plots to correlate temperature-dependent rate constants with enzyme activation energies .
Data Analysis & Validation
Q. How should researchers handle batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer :
- Implement quality-by-design (QbD) principles, documenting critical process parameters (CPPs) like reaction time and solvent purity .
- Use multivariate analysis (MVA) to identify correlations between synthesis conditions and isotopic purity .
- Establish acceptance criteria (e.g., deuteration ≥95%) and discard outliers via Grubbs’ test .
Q. What statistical methods are appropriate for comparing the antiviral efficacy of this compound against its non-deuterated counterpart?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
